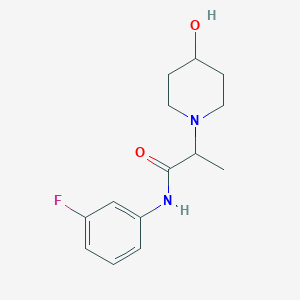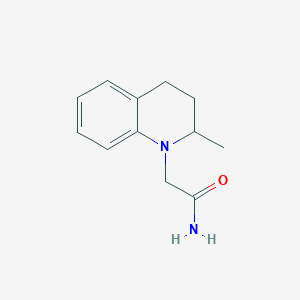
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C14H19FN2O2.
作用机制
The mechanism of action of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves its interaction with the dopamine transporter. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to have various biochemical and physiological effects, including increased dopamine levels in the brain, analgesic properties, and potential therapeutic applications for drug addiction and pain management. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to have some side effects, including increased heart rate and blood pressure, which should be taken into consideration when conducting lab experiments.
实验室实验的优点和局限性
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, including its high affinity for the dopamine transporter and its potential therapeutic applications. However, N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide also has some limitations, including its complex synthesis process and potential side effects.
未来方向
There are several future directions for research on N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, including further studies on its potential therapeutic applications for drug addiction and pain management. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide could provide valuable insights into its mechanism of action and potential side effects. Finally, studies on the structure-activity relationship of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide and its analogs could lead to the development of new and more potent compounds with potential therapeutic applications.
Conclusion:
In conclusion, N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor, making it a potential candidate for studies on drug addiction and pain management. While N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, it also has some limitations, including its complex synthesis process and potential side effects. Future research on N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide could provide valuable insights into its mechanism of action and potential therapeutic applications.
合成方法
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. This intermediate is then reacted with 4-hydroxypiperidine to form N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. The synthesis of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been used in various scientific research studies, including studies on the central nervous system, drug addiction, and pain management. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property of N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has led to its use in studies on drug addiction and its potential therapeutic applications. N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to have analgesic properties, making it a potential candidate for pain management research.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-10(17-7-5-13(18)6-8-17)14(19)16-12-4-2-3-11(15)9-12/h2-4,9-10,13,18H,5-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKOOMGWUHSEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)

![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)


![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)



![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)
![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)
![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
